molecular formula C15H23N3O3 B2820197 N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421490-13-2

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2820197
CAS No.: 1421490-13-2
M. Wt: 293.367
InChI Key: GCSVKKGCZHKYGT-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2-dihydropyridin-2-one core, a privileged scaffold in pharmaceuticals, linked to a 1-(2-methoxyethyl)piperidine moiety via a carboxamide bridge. The 1,2-dihydropyridin-2-one (or 2-pyridone) motif is a key structural element in a wide range of bioactive molecules and has been identified in compounds with diverse therapeutic targets . The piperidine ring, especially when substituted with ether-containing chains, is a common feature in molecules designed for central nervous system (CNS) targets and is also present in advanced clinical candidates, such as potent and selective EZH2 inhibitors developed for oncology . This specific molecular architecture suggests potential for investigating a variety of biological pathways. Researchers may explore its utility as a building block in chemical biology or as a lead compound for the development of novel therapeutics targeting enzymes, receptors, or epigenetic regulators. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-17-7-3-4-13(15(17)20)14(19)16-12-5-8-18(9-6-12)10-11-21-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSVKKGCZHKYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-piperidone with 2-methoxyethylamine to form the piperidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are also employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name/ID Core Structure Substituent on Piperidine Molecular Weight ([M+H]+) Yield (%) Source Evidence
Target Compound Dihydropyridine-3-carboxamide 1-(2-Methoxyethyl) Not reported Not reported -
Compound 2 () Indole-3-carboxamide Piperidin-4-yl (unmodified) 301 91
Compound 3 () Indole-3-carboxamide 1-Methylpiperidin-4-yl 451 66
Compound 7 () Indole-3-carboxamide 1-(Oxetan-3-yl) 493 Not reported
Compound 14 () Imidazopyridine-3-carboxamide 1-(2-Methoxyethyl)piperidin-4-ylmethyl 452.2656 46
Patent Compounds () Quinolin-6-yl acetamide Varied (e.g., 2-methoxyethyl, methylsulfonyl) Not reported Not reported

Key Observations:

Core Structure Diversity : The target compound’s dihydropyridine core differs from indole (Compounds 2, 3, 7) and imidazopyridine (Compound 14) cores, which may influence binding interactions and metabolic stability .

Compound 7’s oxetan-3-yl substituent introduces a polar cyclic ether, increasing molecular weight (m/z 493) and possibly enhancing target engagement .

Synthetic Accessibility : Yields vary significantly (46–91%), with sodium triacetoxyborohydride-mediated reductive amination (Compound 3, 66% yield) and HCl-mediated deprotection (Compound 2, 91% yield) being common strategies .

Functional Implications

  • Solubility and Bioavailability : The 2-methoxyethyl group (target compound) may confer superior aqueous solubility compared to unmodified piperidine (Compound 2, m/z 301) or methyl-substituted analogs (Compound 3, m/z 451) .
  • Metabolic Stability : Methoxy groups (target compound, Compound 14) are less prone to oxidative metabolism than alkyl chains, suggesting improved pharmacokinetics .

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyethyl group and a dihydropyridine moiety. Its molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of approximately 298.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of drug development.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound display a range of biological activities. Notably, compounds in this class have been associated with:

  • Antitumor Effects : Similar derivatives have shown robust antitumor properties in xenograft models, indicating potential efficacy against cancer cells.
  • Neuroprotective Effects : Some analogues exhibit neuroprotective properties, which could be beneficial for neurodegenerative diseases.
  • Modulation of Receptor Activity : The compound may act as a positive allosteric modulator for specific receptors, enhancing their activity.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds reveal significant insights into how modifications affect biological potency. For instance, variations in the N-substituents on the piperidine ring can lead to changes in cellular potency and selectivity.

CompoundModificationBiological Activity
Compound AN-acylated derivativeIncreased cellular potency
Compound BBasic amine variantImproved pharmacokinetics
Compound CFluorinated analogueEnhanced receptor interaction

The modification of the basicity of the piperidine nitrogen has profound effects on the cellular potency and overall pharmacological profile. For instance, lowering the pKa value through strategic substitutions has been shown to improve activity in cellular assays.

Antitumor Activity

A study demonstrated that a similar compound exhibited significant antitumor effects when tested in Karpas-422 xenograft models at dosages of 160 mg/kg. This finding underscores the potential therapeutic applications of this compound in oncology .

Neuroprotective Studies

Research into related dihydropyridine derivatives has indicated neuroprotective effects against oxidative stress-induced cell death. These findings suggest that the compound may offer protective benefits for neuronal cells, making it a candidate for further investigation in neurodegenerative conditions.

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation. Further pharmacological studies are necessary to elucidate these mechanisms fully.

Conclusion and Future Directions

This compound exhibits promising biological activity that warrants further investigation. Its potential applications in cancer therapy and neuroprotection highlight its importance in medicinal chemistry.

Future research should focus on:

  • In-depth pharmacokinetic studies to assess bioavailability and metabolic stability.
  • Expanded SAR investigations to optimize potency and selectivity.
  • Clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodology :

  • Synthesis : The compound can be synthesized via multi-step reactions, starting with the formation of the piperidine core followed by coupling with the dihydropyridine-carboxamide moiety. Key steps include nucleophilic substitution and amide bond formation under reflux conditions using solvents like ethanol or methanol. Catalysts such as triethylamine may enhance yield .
  • Characterization : Post-synthesis, purity is verified via thin-layer chromatography (TLC). Structural confirmation employs 1^1H/13^{13}C NMR for functional group analysis, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for identifying carbonyl and amide bonds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or dermal contact due to potential acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Storage : Store in airtight containers at -20°C to prevent degradation. Monitor stability via periodic HPLC analysis to detect decomposition products .
  • Disposal : Follow federal/state regulations for organic waste. Neutralize residues with activated carbon before incineration .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Pair with cheminformatics tools to screen solvent/catalyst combinations (e.g., ethanol vs. DMF, triethylamine vs. DBU) .
  • Experimental Validation : Apply high-throughput screening to test predicted conditions. Compare computational yields with experimental results to refine models .

Q. How do structural modifications influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the piperidine (e.g., methoxyethyl vs. hydroxyethyl) or dihydropyridine (e.g., methyl vs. fluorine) positions. Use parallel synthesis for rapid generation of derivatives .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., anti-inflammatory or anticancer activity). Corrogate substituent effects with IC50_{50} values to map SAR .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Data Triangulation : Compare purity metrics (e.g., HPLC vs. TLC), bioassay conditions (e.g., cell line variability), and structural confirmation (e.g., crystallography vs. NMR). Replicate studies under standardized protocols .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues affecting assay results) .

Q. What role does crystallographic analysis play in understanding this compound’s interaction with biological targets?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve 3D structure to determine bond lengths/angles, particularly for the carboxamide and methoxyethyl groups. Compare with docking simulations to validate target binding (e.g., enzyme active sites) .
  • Dynamic Studies : Pair with molecular dynamics (MD) simulations to analyze conformational flexibility in aqueous vs. lipid environments .

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